Deschloroetizolam

Forensic toxicology Pharmacokinetics Designer benzodiazepines

Forensic labs risk systematic bias when applying default blood-to-plasma ratios to designer benzodiazepines. Deschloroetizolam (CAS 40054-73-7) provides a validated Kb/p of 0.68±0.06 for accurate plasma-equivalent calculations from whole blood. • Kb/p 0.68: 32% correction factor vs. default 1.0 assumption • ~2-3× lower potency than etizolam; ideal low-potency calibrant for multi-analyte DBZD panels • MP ~185°C vs. etizolam ~145°C: rapid identity verification via DSC or melting point apparatus • Non-controlled in most jurisdictions; no narcotics import permits required

Molecular Formula C17H16N4S
Molecular Weight 308.4 g/mol
CAS No. 40054-73-7
Cat. No. B105385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloroetizolam
CAS40054-73-7
Synonyms2-Ethyl-9-methyl-4-phenyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine
deschloroetizolam
MFCD02942552
Molecular FormulaC17H16N4S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C
InChIInChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3
InChIKeyJIOBORXCOGMHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deschloroetizolam (CAS 40054-73-7) – Product Overview and Positioning Among Thienotriazolodiazepine Research Compounds


Deschloroetizolam (CAS 40054-73-7), also referred to as Etizolam-2, is a synthetic thienotriazolodiazepine and the dechlorinated structural analog of the clinically used anxiolytic etizolam . It belongs to the broader class of designer benzodiazepines (DBZDs) that act as positive allosteric modulators at the GABAA receptor [1]. The compound is used exclusively as a research reference material and analytical standard in forensic toxicology, clinical toxicology, and pharmacological studies; it is not approved for therapeutic use in any jurisdiction .

Why Deschloroetizolam Cannot Be Assumed Interchangeable with Etizolam or Other Designer Benzodiazepines


Although deschloroetizolam shares the thienotriazolodiazepine core with etizolam, the absence of the chlorine atom at the 2′-position of the phenyl ring drives measurable differences in plasma protein binding, blood-to-plasma partitioning, and in vivo potency that preclude simple substitution [1]. In forensic casework, assuming deschloroetizolam follows the same pharmacokinetic behavior as etizolam (or a 1,4-benzodiazepine such as diclazepam) introduces systematic error into quantitative interpretation [2]. Furthermore, the compound occupies a distinct regulatory niche: it is not recognized as a controlled substance in most jurisdictions, whereas its chlorinated parent etizolam is scheduled in numerous countries, creating a separate procurement landscape for laboratories operating under controlled-substance licensing constraints .

Quantitative Differentiation Evidence for Deschloroetizolam (CAS 40054-73-7) Against Closest Analogs


Blood-to-Plasma Ratio (Kb/p) – Deschloroetizolam vs Etizolam, Pyrazolam, and Phenazepam

Deschloroetizolam exhibits an experimentally determined blood-to-plasma ratio (Kb/p) of 0.68 ± 0.06, which is significantly lower than the class extreme represented by pyrazolam (1.18 ± 0.03) and markedly higher than the lowest value observed for phenazepam (0.57 ± 0.13) [1]. This ratio is nearly identical to that of its chlorinated parent etizolam (0.70 ± 0.03), indicating that the loss of the chlorine atom does not substantially alter erythrocyte partitioning relative to plasma [1]. The data were generated using gas chromatography–tandem mass spectrometry (GC-MS/MS) analysis of spiked whole blood and plasma samples from the same donors, with chlorpromazine, diazepam, nitrazepam, and quinine serving as validated internal benchmarks [1].

Forensic toxicology Pharmacokinetics Designer benzodiazepines

Plasma Protein Binding – Deschloroetizolam vs Etizolam and Other Designer Benzodiazepines

Deschloroetizolam has a reported plasma protein binding of 87.2%, which is notably lower than that of etizolam (92.8%) and substantially lower than phenazepam (98.3%) [1]. This ~5.6 percentage-point reduction in bound fraction translates to a free (pharmacologically active) fraction approximately 1.8-fold higher than that of etizolam (12.8% vs 7.2% unbound), a difference that may contribute to observable pharmacodynamic shifts despite similar receptor-level binding [1]. For context, diclazepam and meclonazepam exhibit intermediate values of 93.8% and 93.2%, respectively, while pyrazolam shows the lowest binding at 78.7% [1]. Protein binding values were sourced from previously published equilibrium dialysis experiments [Manchester et al., Drug Test Anal. 2018] and are cited within the comparative analysis of the Manchester et al. 2022 study [1].

Pharmacokinetics Protein binding Designer benzodiazepines

Relative Pharmacological Potency – Ranking Among Designer Benzodiazepines from Systematic Trip-Report Analysis

In a systematic analysis of 197 user trip reports (TRs) across 10 designer benzodiazepines, El Balkhi et al. (2020) calculated a composite 'potency score' and ranked deschloroetizolam in the lowest-potency cluster alongside nifoxipam, metizolam, and pyrazolam, whereas flubromazepam, flubromazolam, clonazolam, and meclonazepam constituted the highest-potency cluster [1]. Vendor and monitoring sources consistently estimate deschloroetizolam to be approximately 0.33–0.5 times as potent as etizolam on a mg-equivalent basis [2]. The structural basis for this reduction is consistent with established benzodiazepine SAR: removal of the electron-withdrawing 2′-chloro substituent reduces GABAA receptor binding affinity [1].

Pharmacology Potency ranking Designer benzodiazepines GABAA receptor

Thermophysical Property Differentiation – Melting Point vs Etizolam

Deschloroetizolam has a calculated melting point of approximately 185 °C (ACD/Labs prediction), which is substantially higher than the experimentally determined melting point of etizolam at 145–148 °C [1]. The ~37–40 °C upward shift is attributable to the loss of the chlorine atom, which reduces molecular weight from 342.85 g/mol (etizolam) to 308.40 g/mol and alters crystal lattice packing interactions [1]. Although the deschloroetizolam value is computationally derived and awaits experimental confirmation, the magnitude of the difference is sufficiently large to serve as an orthogonal identification criterion when combined with mass spectral and chromatographic data during reference material qualification .

Analytical chemistry Physicochemical characterization Reference standard

Regulatory Status Divergence – Procurement Advantage Relative to Controlled Thienodiazepines

Deschloroetizolam is not recognized as a controlled substance in the majority of jurisdictions worldwide, in contrast to etizolam, which is scheduled under national drug control legislation in countries including Japan, Italy, the United Kingdom (Class C, Misuse of Drugs Act 1971 as amended), and several U.S. states [1]. Sweden constitutes a notable exception, having classified deschloroetizolam as a hazardous substance effective 15 October 2015 [2]. The United Kingdom explicitly added deschloroetizolam to the Misuse of Drugs Regulations 2001 [1]. This asymmetric regulatory landscape means that laboratories in jurisdictions where etizolam is controlled but deschloroetizolam is not can legally procure the latter without controlled-substance import/export licenses, streamlining acquisition for forensic method development and reference standard libraries .

Regulatory compliance Controlled substances Procurement

Evidence-Based Application Scenarios for Deschloroetizolam (40054-73-7) in Research and Forensic Laboratories


Forensic Toxicology: Accurate Whole-Blood-to-Plasma Back-Calculation Using Compound-Specific Kb/p

Forensic laboratories analyzing post-mortem or DUID (driving under the influence of drugs) whole-blood samples for designer benzodiazepine screening require compound-specific blood-to-plasma ratios to calculate plasma-equivalent concentrations. The experimentally determined Kb/p of 0.68 ± 0.06 for deschloroetizolam [1] permits a 32% correction factor when converting whole-blood measurements, in contrast to pyrazolam (Kb/p = 1.18) or the common default assumption of Kb/p = 1.0. Implementing this compound-specific value reduces systematic bias in toxicological interpretation and strengthens expert testimony admissibility.

Bioanalytical Method Development: Optimizing Calibration Ranges for Low-Potency DBZD Quantification

Given deschloroetizolam's approximately 2- to 3-fold lower potency relative to etizolam and its placement in the lowest-potency DBZD cluster [1], LC-MS/MS and GC-MS methods targeting this analyte must accommodate higher-concentration calibration ranges (typically 10–500 ng/mL in blood) compared to methods for high-potency analogs such as flubromazolam or clonazolam [2]. Laboratories should select deschloroetizolam as a representative low-potency calibrant when validating multi-analyte designer benzodiazepine panels, ensuring method linearity spans the entire potency spectrum encountered in casework.

Reference Material Identity Confirmation via Orthogonal Thermophysical Screening

During incoming quality control of deschloroetizolam reference standards, the melting point differential of approximately +37 to +40 °C vs etizolam [1][2] can be exploited as a rapid, inexpensive identity confirmation step prior to full chromatographic characterization. A melting point apparatus or differential scanning calorimetry (DSC) scan can flag potential mislabeling or cross-contamination with etizolam, which would manifest as a depressed melting point in the 145–150 °C range rather than the expected ~185 °C [1].

Regulatory-Compliant Procurement of Thienodiazepine Reference Standards in Restricted Jurisdictions

For accredited toxicology laboratories operating in jurisdictions where etizolam is a scheduled substance requiring DEA or equivalent controlled-drug licensing, deschloroetizolam provides a legally accessible alternative for method development and proficiency testing. Its status as a non-controlled substance in most countries (with Sweden and the UK as documented exceptions) [1][2] allows procurement without narcotics import permits, reducing lead times from weeks to days and eliminating controlled-substance storage and disposition record-keeping overhead.

Technical Documentation Hub

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